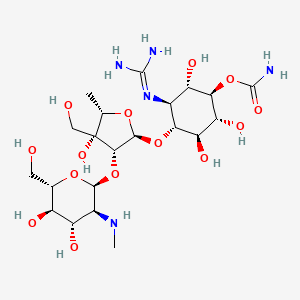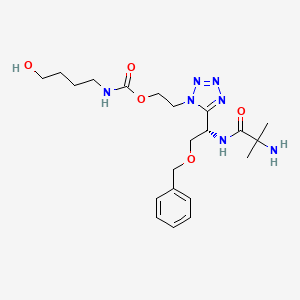
Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-317180 is a potent, novel, orally effective growth hormone secretagogue (GHS) that shows an excellent safety profile in preclinical studies. The compound was advanced into clinical development.
Aplicaciones Científicas De Investigación
Enantioselective Preparation of Compounds
The compound Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester has been studied in the context of enantioselective preparation of dihydropyrimidones. This involves chiral compounds and the Mannich reaction, which is significant in stereochemical configuration studies (Goss, Dai, Lou, & Schaus, 2009).
Synthesis of Labeled Compounds for Alzheimer's Research
A derivative of this compound, specifically designed for Alzheimer's disease research, has been synthesized using directed ortho-metallation methodology. This process involves enantioselective reduction and is crucial for developing investigational drugs for Alzheimer's (Ciszewska et al., 1997).
Development of Angiotensin II Receptor Antagonists
In the development of angiotensin II receptor antagonists, chemical modification of this compound has been explored to improve oral bioavailability. This research is significant in the field of cardiovascular drug development (Kubo et al., 1993).
Interaction with Other Compounds in Synthesis
The compound's interaction with other chemicals, like 1,2-Diaminoimidazoles, has been studied, which is key in understanding its reactivity and potential for creating new derivatives (Dmitry et al., 2015).
Propiedades
Número CAS |
295337-71-2 |
|---|---|
Nombre del producto |
Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester |
Fórmula molecular |
C21H33N7O5 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C21H33N7O5/c1-21(2,22)19(30)24-17(15-32-14-16-8-4-3-5-9-16)18-25-26-27-28(18)11-13-33-20(31)23-10-6-7-12-29/h3-5,8-9,17,29H,6-7,10-15,22H2,1-2H3,(H,23,31)(H,24,30)/t17-/m1/s1 |
Clave InChI |
KJXOYJXMFGXDRR-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
SMILES canónico |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(hydroxybutyl)carbamic acid 2-(5-(1-(2-amino-2-methylpropionylamino)-2-benzyloxyethyl)tetrazol-1-yl)ethyl ester BMS 317180 BMS-317180 BMS317180 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



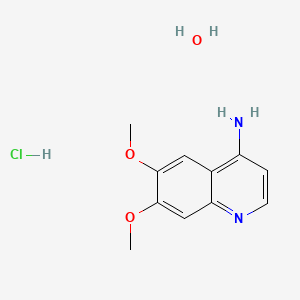
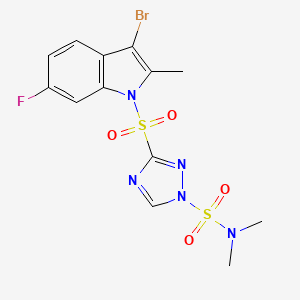
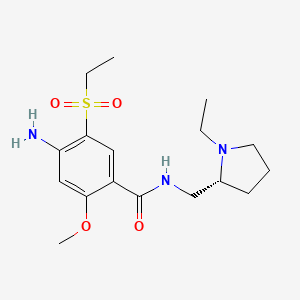
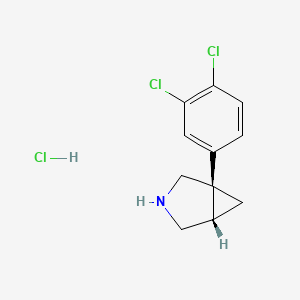
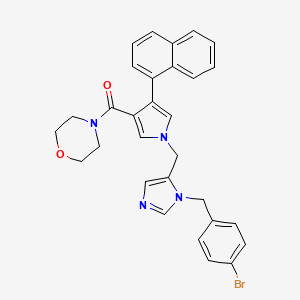
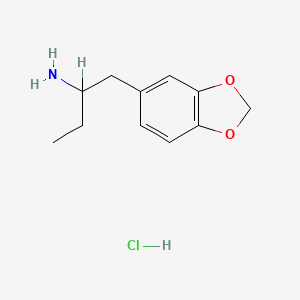
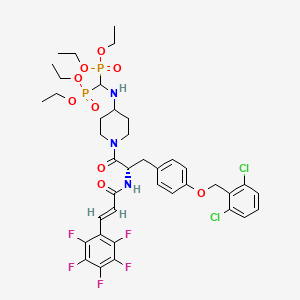

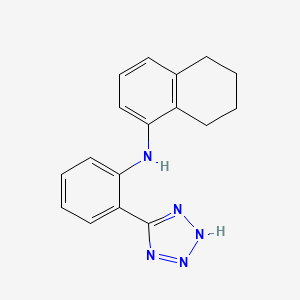
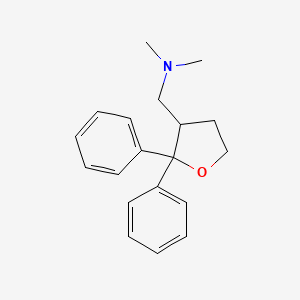
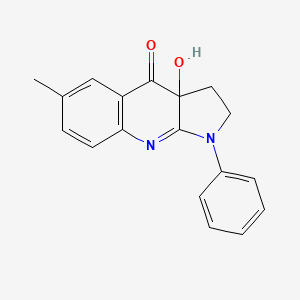
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
